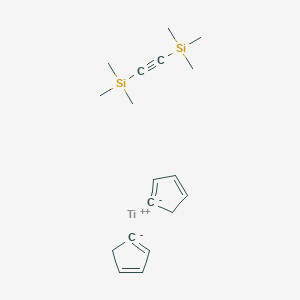
Acetic acid ethenyl ester, polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid ethenyl ester, polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone: is a complex polymer that combines acetic acid ethenyl ester with two other chemical entities: 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer typically involves the polymerization of acetic acid ethenyl ester with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone under specific reaction conditions. The process may require catalysts and controlled temperatures to ensure the formation of the desired polymer structure.
Industrial Production Methods
In an industrial setting, the production of this polymer is carried out using large-scale reactors and advanced polymerization techniques. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
This polymer can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the polymer's structure and properties, making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic acids and bases. The reaction conditions, such as temperature, solvent choice, and reaction time, are carefully optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced forms of the polymer, as well as substituted derivatives with altered chemical properties. These products can be used in various applications, depending on their specific characteristics.
Scientific Research Applications
This polymer has a wide range of applications in scientific research, including:
Chemistry: : Used as a precursor for the synthesis of other complex molecules and materials.
Biology: : Employed in the development of biocompatible materials and drug delivery systems.
Medicine: : Utilized in the creation of medical devices and implants.
Industry: : Applied in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which this polymer exerts its effects involves its interaction with specific molecular targets and pathways. The polymer can bind to receptors or enzymes, modulating their activity and leading to various biological and chemical outcomes. The exact mechanism may vary depending on the specific application and the environment in which the polymer is used.
Comparison with Similar Compounds
This polymer is unique compared to other similar compounds due to its specific combination of chemical entities and its resulting properties. Similar compounds may include other polymers with different monomer units or different polymerization methods. The uniqueness of this polymer lies in its ability to combine the properties of acetic acid ethenyl ester, 1-ethenylhexahydro-2H-azepin-2-one, and 1-ethenyl-2-pyrrolidinone in a single material.
List of Similar Compounds
Polyacrylates
Polyvinyl acetate
Polyethylene glycol
Polymethyl methacrylate
Properties
CAS No. |
114650-76-9 |
|---|---|
Molecular Formula |
C18H28N2O4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethenyl acetate;1-ethenylazepan-2-one;1-ethenylpyrrolidin-2-one |
InChI |
InChI=1S/C8H13NO.C6H9NO.C4H6O2/c1-2-9-7-5-3-4-6-8(9)10;1-2-7-5-3-4-6(7)8;1-3-6-4(2)5/h2H,1,3-7H2;2H,1,3-5H2;3H,1H2,2H3 |
InChI Key |
IWLXUPRIFNJOLV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC=C.C=CN1CCCCCC1=O.C=CN1CCCC1=O |
Canonical SMILES |
CC(=O)OC=C.C=CN1CCCCCC1=O.C=CN1CCCC1=O |
Related CAS |
114650-76-9 |
Synonyms |
Acetic acid ethenyl ester, polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


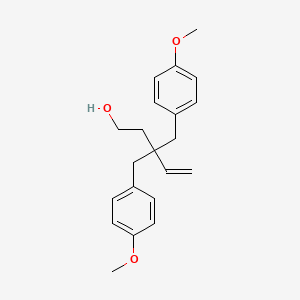
![(5R,6R)-3-[(Z)-2-acetamidoethenyl]sulfanyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B570111.png)
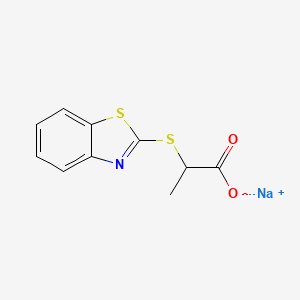
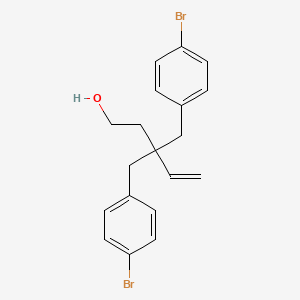
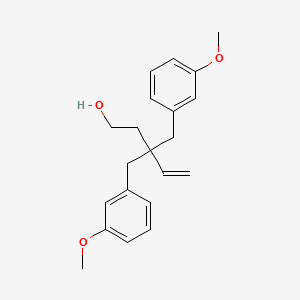
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-2-[(2E,6E,10E)-12-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,7,11-trimethyldodeca-2,6,10-trienoxy]-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B570116.png)
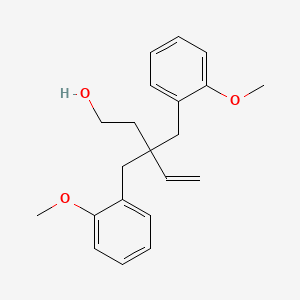

![6-Methyl-2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B570125.png)
![2-[[4-[Ethyl-[2-[[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]amino]phenyl]diazenyl]-5-phenyldiazenylthiophene-3-carbonitrile](/img/structure/B570127.png)
